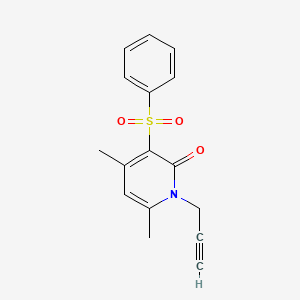

4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone

Description

4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone is a pyridinone derivative characterized by:

- Methyl groups at positions 4 and 6 of the pyridinone ring.

- A phenylsulfonyl group at position 3, which confers strong electron-withdrawing properties.

- A 2-propynyl (propargyl) group at position 1, introducing a linear alkyne moiety that may enhance reactivity (e.g., in click chemistry applications).

Properties

IUPAC Name |

3-(benzenesulfonyl)-4,6-dimethyl-1-prop-2-ynylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-4-10-17-13(3)11-12(2)15(16(17)18)21(19,20)14-8-6-5-7-9-14/h1,5-9,11H,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEJCGXGBVTNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC#C)S(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone, known by its CAS number 477864-57-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone is C16H15NO3S, with a molar mass of 301.36 g/mol. The compound features a pyridinone core with a phenylsulfonyl group and a propynyl substituent, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 477864-57-6 |

| Molecular Formula | C16H15NO3S |

| Molar Mass | 301.36 g/mol |

| Purity | >90% |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, particularly in the modulation of neurotransmitter receptors and potential anti-inflammatory effects.

Serotonin Receptor Modulation

One significant area of research involves the compound's interaction with serotonin receptors, particularly the 5-HT6 receptor. A study demonstrated that derivatives related to this compound have shown potent antagonistic activity against the 5-HT6 receptor. The structure-activity relationship analysis revealed that modifications in the substituent groups can significantly affect receptor binding affinity and selectivity .

Anti-inflammatory Properties

Another aspect of interest is the anti-inflammatory potential of compounds containing phenylsulfonyl moieties. These compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, derivatives of sulfonamide compounds have been shown to suppress the production of nitric oxide and prostaglandins in activated macrophages .

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Anti-inflammatory Effects : A derivative with a similar sulfonyl group was tested for its ability to reduce inflammation in animal models. The results indicated a significant decrease in edema and inflammatory markers, suggesting that modifications to the sulfonamide structure can enhance anti-inflammatory activity .

- Neuropharmacological Evaluation : In a pharmacological study focusing on neuroactive compounds, derivatives were evaluated for their effects on behavioral models of anxiety and depression. The findings suggested that certain structural modifications could lead to increased efficacy in modulating serotonergic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how different functional groups influence biological activity:

- Phenylsulfonyl Group : This moiety is essential for enhancing binding affinity to serotonin receptors.

- Dimethyl Substitution : The presence of methyl groups at positions 4 and 6 on the pyridine ring appears to increase lipophilicity, potentially improving bioavailability.

- Propynyl Chain : This substituent may contribute to the compound's interaction profile with various biological targets.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridinones exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth. For example, compounds similar to 4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone have been shown to induce apoptosis in cancer cells through various signaling pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that the presence of the phenylsulfonyl group enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth. This makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Studies have shown that pyridinone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways, suggesting potential use in treating conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

Preliminary research suggests that 4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone may offer neuroprotective benefits. Its ability to cross the blood-brain barrier and influence neuroinflammatory processes positions it as a potential therapeutic agent for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of pyridinone derivatives showed that compounds similar to 4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to existing antibiotics, suggesting its potential for further development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs (data derived from evidence):

Key Observations:

Sulfonyl Group Variations :

- Electron Effects : The phenylsulfonyl group in the target and ’s compound is strongly electron-withdrawing. Substituted phenylsulfonyl groups (e.g., 3-methylphenyl , 2-chlorophenyl ) alter electronic properties: methyl groups donate electrons weakly, while chlorine withdraws electrons.

- Steric Effects : Bulkier substituents (e.g., 2,3-dimethylphenyl ) may hinder interactions in biological systems compared to the target’s phenyl group.

Reactivity: The propargyl group enables click chemistry, unlike saturated alkyl (e.g., ethyl ) or bulky benzyl substituents.

Molecular Weight Trends :

- The target’s inferred molecular weight (~317.36) is lower than analogs with benzyl substituents (e.g., 422.32 in ), highlighting the impact of substituent size.

Physicochemical Properties :

- ’s compound has a high boiling point (632.8°C) and density (1.389 g/cm³), likely due to the dichlorobenzyl group’s polarizability and molecular packing.

Research Implications and Limitations

- Activity Data Gap: No biological activity or pharmacokinetic data are available for the target or analogs, limiting functional comparisons.

- Synthetic Utility : The 2-propynyl group in the target offers a handle for modular derivatization, unlike fixed substituents in analogs (e.g., chlorobenzyl ).

- Contradictions : Purity and stability data are inconsistently reported (e.g., lists >90% purity, while others lack such details).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone, and how can reaction conditions be optimized?

- Methodology : Utilize multi-step synthetic routes involving nucleophilic substitution and sulfonylation. For example, introduce the propargyl group via alkylation of the pyridinone nitrogen, followed by sulfonylation at the 3-position using phenylsulfonyl chloride under basic conditions. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst) to improve yields, as demonstrated in analogous pyridinone syntheses with yields ranging from 19% to 67% depending on substituent complexity .

- Characterization : Confirm purity via HPLC and structural identity using -NMR, -NMR, and IR spectroscopy. Compare spectral data with related compounds (e.g., 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones) .

Q. How can crystallographic techniques validate the molecular structure of this compound?

- Procedure : Perform single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. For example, dihydropyrimidinone derivatives have been structurally resolved to confirm bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) critical for stability and reactivity .

- Key Metrics : Report R-factors (<0.05 for high-quality data), space group, and unit cell parameters. Compare with structurally similar compounds (e.g., 3,5,6-trichloro-2(1H)-pyridinone) to identify conformational differences .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Approach : Use antifungal susceptibility testing (e.g., broth microdilution) against Candida albicans or Aspergillus niger, as pyridinone derivatives exhibit broad-spectrum antifungal activity. For cytotoxicity, employ MTT assays on mammalian cell lines .

- Data Interpretation : Calculate IC values and compare with reference drugs (e.g., fluconazole). Note discrepancies in activity trends between structural analogs (e.g., thione vs. ketone derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group substitution) influence the compound’s pharmacodynamic profile?

- Design Strategy : Syntize analogs with variations in the sulfonyl moiety (e.g., alkylsulfonyl vs. arylsulfonyl) and assess changes in bioactivity. For instance, replacing phenylsulfonyl with methylsulfonyl may alter lipophilicity and membrane permeability .

- Analysis : Corrogate structure-activity relationships (SAR) using molecular docking (e.g., with fungal CYP51 enzyme targets) and quantitative SAR (QSAR) models. Validate predictions with in vivo efficacy studies in murine models .

Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be systematically addressed?

- Troubleshooting Framework :

- Pharmacokinetics : Measure metabolic stability (e.g., hepatic microsome assays) to identify rapid clearance.

- Solubility : Use shake-flask methods to determine aqueous solubility; poor solubility may limit bioavailability.

- Formulation : Explore prodrug strategies or nanoencapsulation to enhance delivery, as seen in related pyridinone derivatives .

Q. What computational tools are recommended for predicting the compound’s reactivity and electronic properties?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs).

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability.

- Software : Gaussian 16 for DFT; GROMACS for MD. Compare results with experimental data (e.g., SC-XRD bond lengths) .

Q. What protocols ensure reliable assessment of acute toxicity in preclinical studies?

- In Vivo Testing : Administer graded doses (e.g., 10–1000 mg/kg) to Sprague-Dawley rats via oral gavage. Monitor mortality, body weight, and organ histopathology over 14 days.

- Analytical Tools : Use GraphPad Prism for dose-response modeling (e.g., probit analysis) to determine LD. Cross-reference with analogous compounds (e.g., 4-(trifluoromethyl)pyridinones) to contextualize toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.